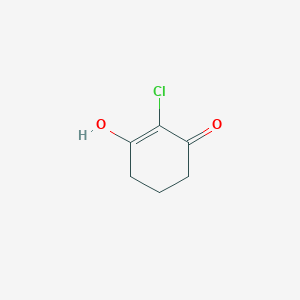![molecular formula C13H15ClN2O5 B1597863 Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate CAS No. 219793-85-8](/img/structure/B1597863.png)
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
概要
説明
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is an organic compound with the molecular formula C13H15ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a malonate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate typically involves the reaction of diethyl malonate with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as piperidine or pyridine in the presence of heat.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: Diethyl malonate and 2-chloro-3-pyridinecarboxylic acid.
Condensation: Various β-keto esters or β-diketones.
科学的研究の応用
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The malonate ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- Diethyl 2-[(2-chloro-4-pyridyl)carbonyl]amino)malonate
- Diethyl 2-[(2-chloro-5-pyridyl)carbonyl]amino)malonate
- Diethyl 2-[(2-chloro-6-pyridyl)carbonyl]amino)malonate
Uniqueness
Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
特性
IUPAC Name |
diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBWWHUBOGTCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379123 | |
| Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219793-85-8 | |
| Record name | Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(tert-Butyl)-1,3-thiazol-2-yl]benzaldehyde](/img/structure/B1597784.png)



![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)






